Neurological disorders: Benzamides are known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors [ [], [], [], [] ].
Anti-inflammatory agents: Some benzamide derivatives have shown promising anti-inflammatory activity by modulating cytokine production [ [] ].
Antiviral research: Certain benzamides exhibit antiviral properties by targeting specific viral proteins or cellular pathways [ [] ].
Anticancer agents: Research suggests that some benzamide derivatives might possess antiproliferative activity against various cancer cell lines [ [] ].
Synthesis Analysis
Amide coupling reactions: This involves the reaction of a carboxylic acid with an amine in the presence of a coupling reagent [ [] ].
Reductive amination: This method utilizes the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent [ [] ].
Mannich reaction: This reaction involves the condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom [ [] ].
Mechanism of Action
G protein-coupled receptors (GPCRs): Benzamides are known to interact with GPCRs, such as dopamine and serotonin receptors, affecting downstream signaling pathways [ [], [], [] ].
Enzymes: Some benzamide derivatives can inhibit enzyme activity, potentially interfering with crucial cellular processes [ [] ].
Ion channels: Certain benzamides have been reported to modulate ion channel activity, affecting neuronal excitability and signal transduction [ [] ].
Related Compounds
Compound Description: LP-211 is an arylpiperazine derivative identified as a high-affinity brain penetrant ligand for 5-hydroxytryptamine (serotonin) type 7 (5-HT7) receptors []. It exhibits competitive displacement of radioligand binding and insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells expressing human 5-HT7 receptors [].
Compound Description: MEL-9 is an arylpiperazine derivative analogous to LP-211 []. It exhibits similar pharmacological properties to LP-211, including high-affinity binding to 5-HT7 receptors, inhibition of radioligand binding, and antagonism of 5-CT-stimulated cAMP signaling in HEK293 cells expressing human 5-HT7 receptors [].
Compound Description: This benzamide derivative is reported as a potential therapeutic agent for diseases caused by deregulated protein kinase activity [, , ].
Compound Description: ICA-105574 is a potent activator of human ether-à-go-go-related gene (hERG) potassium channels []. It significantly potentiates hERG channel current amplitudes by primarily removing channel inactivation [].
Compound Description: PipISB is a selective high-potency cannabinoid subtype-1 receptor ligand []. It has been radiolabeled with carbon-11 and fluorine-18 for potential use as a positron emission tomography (PET) radioligand for imaging brain cannabinoid receptors [].
Compound Description: II-34 belongs to the N-[[dialkylamino)ethoxy]benzyl]benzamide class of compounds and exhibits potent gastrointestinal prokinetic and antiemetic activities [].
Compound Description: This compound belongs to the 2-amino- and 2-(substituted amino)-N-[(4-benzyl-2-morpholinyl)methyl]benzamide series, developed as potential gastroprokinetic agents [, ]. It exhibits potent gastroprokinetic activity, comparable to the standard agent metoclopramide [, ].
N-[1-Morpholino-4-methyl benzyl]-benzamide
Compound Description: This compound is a Mannich base used as a ligand to synthesize transition metal complexes [, ]. These complexes were characterized and screened for their biological activities [, ].
Compound Description: This compound is a benzamide analog with a modified amide group compared to typical benzamides, resulting in a different pharmacological profile [].
N-[2-(1-piperidinyl)ethyl]benzamide
Compound Description: This compound serves as a precursor for synthesizing various benzamide derivatives []. It is also the core structure for several radioiodinated benzamides investigated for their potential as sigma receptor imaging agents [, ].
Compound Description: This benzamide derivative is a novel non-peptide chemokine receptor CCR5 antagonist with potential therapeutic applications in preventing human immunodeficiency virus type 1 (HIV-1) infection [, , ].
Compound Description: BRL 20596 is an anilide analog of the substituted benzamide clebopride. While lacking gastric stimulatory activity, it retains potent central dopamine antagonist activity [, ].
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)
Compound Description: YD-3 is a selective non-peptide protease-activated receptor 4 (PAR4) antagonist []. It has been used as a lead compound for developing novel PAR4 antagonists [].
Compound Description: These compounds exhibited potent antibacterial activity against Bacillus subtilis, with MIC values of 12.5 and 50 µg/mL, respectively [].
Compound Description: This compound is a benzamide derivative that exists in various hydrates and polymorphs [, ]. It's been investigated for its use as a potential drug, particularly for treating autoimmune diseases [, ].
Compound Description: WO3i is a hydroxybenzamide derivative identified as a potent protector of pancreatic β-cells against endoplasmic reticulum (ER) stress [].
Compound Description: This compound exhibits potent anti-acetylcholinesterase activity, with an IC50 of 0.56 nM, and displays high selectivity for AChE over butyrylcholinesterase (BuChE) [].
Compound Description: This benzamide derivative exhibits potent neuroleptic activity, acting as a dopamine antagonist. It shows significantly higher potency compared to haloperidol and metoclopramide [, , ].
Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized from a 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene intermediate and a 4-Chloro-N-ethyl-N-(piperidin-4-yl)benzamide intermediate [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.